Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester
Description
This compound is a protected L-lysine derivative featuring:
- N6-(tert-butoxycarbonyl) (Boc): A base-labile protecting group removable with trifluoroacetic acid (TFA) .
- N2-(benzyloxycarbonyl) (Cbz): A hydrogenolysis-sensitive group cleaved under catalytic hydrogenation .
- Methyl ester: Stabilizes the C-terminal carboxylic acid, enhancing solubility in organic solvents for peptide synthesis .
Molecular Formula: C26H34N2O6 (inferred from similar structures in and ). Applications: Used in orthogonal protection strategies for peptide synthesis, enabling sequential deprotection of amino groups .
Properties
Molecular Formula |
C22H33N3O7 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl 2-[[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C22H33N3O7/c1-22(2,3)32-20(28)23-13-9-8-12-17(19(27)24-14-18(26)30-4)25-21(29)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1 |
InChI Key |
QZUPMKGMEWCGQL-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester typically involves the protection of amino groups and the esterification of carboxyl groups. The process often starts with the protection of the lysine amino group using a tert-butoxycarbonyl (Boc) group and the phenylmethoxycarbonyl (Cbz) group for the glycine amino group. The esterification is then carried out using methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, room temperature.
Reduction: Lithium aluminum hydride, under an inert atmosphere.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves:
- Protection of Amino Groups : Using tert-butoxycarbonyl (Boc) and phenylmethoxycarbonyl (Cbz) groups.
- Esterification : Conducted in the presence of methanol and a catalyst to yield the final product.
Chemistry
Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester is utilized in:
- Peptide Synthesis : It serves as a building block for complex peptides and peptide-agent coupling compounds due to its unique structural properties. This is particularly valuable in the development of therapeutic peptides.
Biology
In biological research, this compound has applications in:
- Protein Studies : It aids in the investigation of protein-protein interactions and enzyme mechanisms, providing insights into cellular processes.
- Cell Signaling : The compound can modify protein functions through stable complex formation, influencing signaling pathways.
Medicine
Potential medical applications include:
- Drug Delivery Systems : Its ability to form stable complexes with proteins makes it a candidate for targeted drug delivery.
- Therapeutic Agents : Research is ongoing to evaluate its efficacy as a therapeutic agent in various diseases.
Industry
In industrial applications:
- Polymer Production : The compound is used in the synthesis of specialized polymers and materials that require specific functional properties.
Case Study 1: Peptide Synthesis
A study demonstrated the use of this compound in synthesizing a novel peptide with enhanced bioactivity. The research highlighted its efficiency in producing high-purity peptides suitable for therapeutic applications.
Case Study 2: Drug Delivery Research
In another study focusing on drug delivery systems, researchers used this compound to encapsulate a chemotherapeutic agent. The results indicated improved targeting and reduced side effects compared to conventional delivery methods.
Mechanism of Action
The mechanism of action of Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins, altering their function and activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester (CAS RN: 128972-27-0) is a synthetic compound derived from the amino acids glycine and lysine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound consists of a glycine backbone modified with two distinct protective groups: a dimethylethoxycarbonyl group at the N6 position and a phenylmethoxycarbonyl group at the N2 position of L-lysine. The methyl ester further enhances its lipophilicity, potentially influencing its biological interactions.
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary data suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that cyclic peptides derived from amino acids can induce apoptosis in tumor cells, indicating a need for further investigation into the cytotoxic properties of this compound.
Enzyme Inhibition
The compound's structure suggests it may interact with various enzymes. Amino acid derivatives often serve as substrates or inhibitors for proteolytic enzymes. Investigating the inhibitory potential of this compound on specific enzymes could reveal therapeutic applications in metabolic disorders or cancer treatment.
Synthesis and Characterization
The synthesis of this compound typically involves standard peptide coupling techniques using reagents like dicyclohexylcarbodiimide (DCC) and protecting groups such as Boc (tert-butyloxycarbonyl). The characterization is usually performed through methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm purity and structural integrity.
Case Studies
- Antimicrobial Activity : A study conducted on cyclic peptides demonstrated that modifications at the amino acid level could enhance antimicrobial efficacy against resistant strains of bacteria. This highlights the potential for this compound to be developed into an antimicrobial agent.
- Cytotoxic Effects : In vitro studies on similar peptide derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. Such studies are essential to evaluate the therapeutic potential of this compound in oncology.
- Enzyme Interaction : Research into amino acid derivatives has revealed their role in modulating enzyme activity related to metabolic pathways. Further exploration into how this compound interacts with specific enzymes could lead to novel therapeutic strategies.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
